2-Fluoromethyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester
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Overview
Description
2-Fluoromethyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester is a chemical compound with the molecular formula C15H27FN2O4. It is known for its unique structure, which includes a piperazine ring substituted with a fluoromethyl group and two tert-butyl ester groups.
Preparation Methods
The synthesis of 2-Fluoromethyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the fluoromethyl group and the tert-butyl ester groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Fluoromethyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the conversion of the ester groups to alcohols.
Substitution: The fluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
2-Fluoromethyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-Fluoromethyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester involves its interaction with specific molecular targets. The fluoromethyl group can form strong interactions with enzymes or receptors, leading to changes in their activity. The piperazine ring provides a scaffold that can interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Fluoromethyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester can be compared with other similar compounds, such as:
Piperazine derivatives: These compounds share the piperazine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Fluoromethyl-substituted compounds: These compounds have a fluoromethyl group but may have different core structures, affecting their reactivity and applications.
Di-tert-butyl ester compounds: These compounds contain di-tert-butyl ester groups but may have different central structures, influencing their stability and reactivity
Properties
IUPAC Name |
ditert-butyl 2-(fluoromethyl)piperazine-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27FN2O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTSYSHWHLQHIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CF)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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